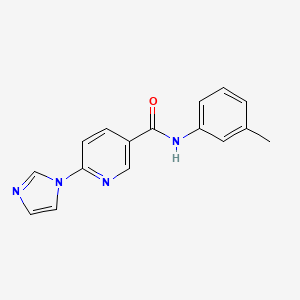
6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide is a chemical compound with the molecular formula C16H14N4O . It has an average mass of 278.309 Da and a monoisotopic mass of 278.116760 Da . This compound is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . For a detailed structural analysis, it would be beneficial to use software tools that can visualize the 3D structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not provided in the search results . These properties can be determined using various experimental techniques.Mécanisme D'action
The mechanism of action of 6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide is not fully understood. However, it has been found to interact with various cellular pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. It has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to elucidate its mechanism of action and identify potential molecular targets. Additionally, research could focus on developing more efficient synthesis methods and improving the compound's pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further research. While its mechanism of action is not fully understood, it has been shown to interact with several cellular pathways and have various biochemical and physiological effects. Future research should focus on elucidating its mechanism of action and identifying potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide involves the reaction of 3-methylbenzylamine with 6-bromo-1H-imidazole-4-carboxylic acid, followed by the addition of nicotinoyl chloride. The resulting compound is then purified through recrystallization. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
6-(1H-imidazol-1-yl)-N-(3-methylphenyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-imidazol-1-yl-N-(3-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-3-2-4-14(9-12)19-16(21)13-5-6-15(18-10-13)20-8-7-17-11-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWDZOZVOIUJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



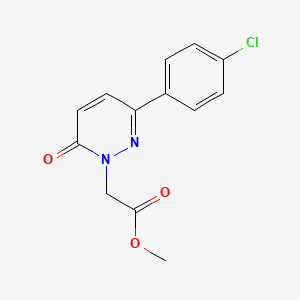
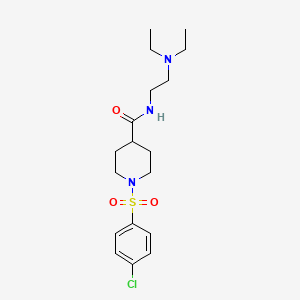

![N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2555885.png)
![methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2555888.png)
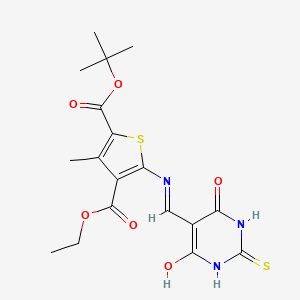
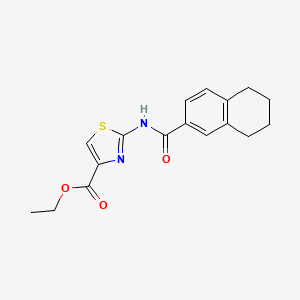
![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)

![N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2555894.png)
![3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2555895.png)
![4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride](/img/structure/B2555899.png)